molecular formula C8H11NO3S B1347547 4-Methoxy-3-methylbenzenesulfonamide CAS No. 84910-99-6

4-Methoxy-3-methylbenzenesulfonamide

Cat. No. B1347547
CAS RN: 84910-99-6
M. Wt: 201.25 g/mol
InChI Key: KVVBICXRDBQXOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A facile methodology for the synthesis of 4-methylbenzenesulfonamides has been reported, which is amenable to a broad range of nitrogen nucleophiles .


Molecular Structure Analysis

The molecular formula of 4-Methoxy-3-methylbenzenesulfonamide is C8H11NO3S. The average mass is 201.243 Da and the monoisotopic mass is 201.045959 Da .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions of 4-Methoxy-3-methylbenzenesulfonamide .


Physical And Chemical Properties Analysis

The molecular weight of 4-Methoxy-3-methylbenzenesulfonamide is 201.25 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. The rotatable bond count is 2 .

Scientific Research Applications

Synthesis and Spectroscopic Studies

  • The synthesis and preliminary spectroscopic study of analogues of 4-Methoxy-3-methylbenzenesulfonamide, focusing on their application as fluorophores for Zn(II), have been explored. These compounds exhibit a bathochromic shift in ultraviolet/visible spectra upon addition of Zn(II) and form fluorescent complexes, indicating potential applications in fluorescence-based detection systems (Kimber et al., 2003).

Applications in Photodynamic Therapy and Cancer Treatment

  • Research on zinc phthalocyanine derivatives substituted with 4-Methoxy-3-methylbenzenesulfonamide groups has revealed their potential for photodynamic therapy in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are suitable as Type II photosensitizers (Pişkin et al., 2020).

Electrochemical and Spectroelectrochemical Properties

  • The synthesis and characterization of novel metallophthalocyanines, including 4-Methoxy-3-methylbenzenesulfonamide derivatives, have been conducted. These compounds show distinct electrochemical and spectroelectrochemical behaviors, which can be leveraged in various scientific and industrial applications (Kantekin et al., 2015).

Structural Characterization and Molecular Interactions

  • The structural characterizations of compounds like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide have been studied, revealing insights into their supramolecular architecture. Such studies are crucial for understanding the molecular interactions and potential applications of these compounds (Rodrigues et al., 2015).

Enzyme Inhibitory Studies for Therapeutic Applications

  • N-(4-Methoxyphenethyl)-4-methylbenzensulfonamides have been synthesized and evaluated for their inhibitory effects on enzymes like acetylcholinesterase, indicating potential applications in Alzheimer’s disease treatment (Abbasi et al., 2018).

Computational Studies on Molecular Properties

  • Computational approaches have been used to analyze the molecular properties of 4-Methoxy-3-methylbenzenesulfonamide derivatives. Such studies aid in predicting the stability, reactivity, and potential applications of these molecules (Karakaya et al., 2015).

Drug Development and Synthesis

  • Studies on the synthesis and structural characterization of 4-Methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, a derivative of 4-Methoxy-3-methylbenzenesulfonamide, contribute to the development of HIV-1 infection prevention drugs (Cheng De-ju, 2015).

Antibacterial and Anti-Inflammatory Applications

  • Research on N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, related to 4-Methoxy-3-methylbenzenesulfonamide, has shown promising antibacterial properties and potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Antitumor and Anticancer Properties

  • Sulfonamide-focused libraries, including compounds related to 4-Methoxy-3-methylbenzenesulfonamide, have been evaluated for their antitumor properties. Some derivatives have shown significant cell cycle inhibition and have progressed to clinical trials, indicating their potential in cancer treatment (Owa et al., 2002).

Crystallographic and Supramolecular Studies

  • The crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide provides insights into the molecular structure and potential applications in various fields of research (Stenfors & Ngassa, 2020).

Spectroscopic Investigation and Electronic Properties

  • Syntheses and spectroscopic investigations of sulfonamide derivatives, including 4-Methoxy-3-methylbenzenesulfonamide, help in understanding their electronic properties and potential applications in materials science (Mahmood et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

4-methoxy-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-6-5-7(13(9,10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVBICXRDBQXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357226
Record name 4-methoxy-3-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-methylbenzenesulfonamide

CAS RN

84910-99-6
Record name 4-Methoxy-3-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84910-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-3-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Jacob III, AT Shulgin - Journal of Medicinal Chemistry, 1983 - ACS Publications
The two thio analogues of each of the well-known psychotomimeticdrugs DOM [(2, 5-dimethoxy-4-methyl-phenyl) isopropylamine] and DOET [(2, 5-dimethoxy-4-ethylphenyl) …
Number of citations: 17 pubs.acs.org

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